Cas no 108907-44-4 (Benzoic acid,3,5-dihydroxy-4-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester)

108907-44-4 structure
商品名:Benzoic acid,3,5-dihydroxy-4-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester
Benzoic acid,3,5-dihydroxy-4-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,3,5-dihydroxy-4-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester
- (-)-ECG-4''-O-ME
- Benzoic acid,3,5-dihydroxy-4-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydrox...
- (-)-(2R,3R)-5,7-dihydroxy-2-(3',4'-dihydroxy-phenyl)chroman-3-yl 3'',5''-dihydroxy-4''-methoxybenzoate
- (-)-EPICATECHIN 3-(4'-O-METHYL)GALLATE
- (-)-epicatechin 3-O-(4'-O-methyl)-gallate
- 4''-O-methyl-(-)-epicatechin gallate
- (-)-EPICATECHIN 3-(4''-O-METHYL)GALLATE
- (-)-Epicatechin 3-(4''-O-Methyl)gallate 〔(-)-ECg-4''-O-Me〕
- 108907-44-4
- [(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate
- CHEBI:176148
- LMPK12020094
- 3-O-(4-Methylgalloyl)epicatechin
- (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,5-dihydroxy-4-methoxybenzoate
- Epicatechin-3-O-(4-O-methyl)gallate
- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,5-dihydroxy-4-methoxybenzoate
- 3,5-Dihydroxy-4-methoxy-benzoic acid (2R,3R)-2-(3,4-dihydroxy-phenyl)-5,7-dihydroxy-chroman-3-yl ester
- Epicatechin 3-O-(4-O-methylgallate)
- Epicatechin 3-O-(4-methylgallate)
- [(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-chroman-3-yl] 3,5-dihydroxy-4-methoxy-benzoate
- BDBM50296237
- DTXSID001292305
- CHEMBL159433
-
- インチ: InChI=1S/C23H20O10/c1-31-22-17(28)5-11(6-18(22)29)23(30)33-20-9-13-15(26)7-12(24)8-19(13)32-21(20)10-2-3-14(25)16(27)4-10/h2-8,20-21,24-29H,9H2,1H3/t20-,21-/m1/s1
- InChIKey: BXDRTHBTGNNTEW-NHCUHLMSSA-N
- ほほえんだ: COC1=C(O)C=C(C(O[C@H]2[C@@H](C3=CC(O)=C(O)C=C3)OC3=C(C(=CC(O)=C3)O)C2)=O)C=C1O
計算された属性
- せいみつぶんしりょう: 456.10600
- どういたいしつりょう: 456.106
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 664
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 166Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- PSA: 166.14000
- LogP: 2.83060
Benzoic acid,3,5-dihydroxy-4-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester 関連文献
-
Ricardo Dias,Paolo Bergamo,Francesco Maurano,Vera Rotondi Aufiero,Diomira Luongo,Giuseppe Mazzarella,Catarina Bessa-Pereira,Maria Pérez-Gregorio,Mauro Rossi,Victor Freitas Food Funct. 2021 12 5903
108907-44-4 (Benzoic acid,3,5-dihydroxy-4-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester) 関連製品
- 20194-41-6(Epicatechin-pentaacetate)
- 5127-64-0((+)-Gallocatechin gallate)
- 4233-96-9((-)-Gallocatechin gallate)
- 989-51-5((-)-Epigallocatechin gallate)
- 130405-40-2((-)-Catechin gallate)
- 1257-08-5((-)-Epicatechin gallate)
- 16198-01-9(2H-1-Benzopyran-3,5,7-triol,2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate, (2R,3S)-)
- 128585-96-6(Pingpeimine C)
- 1989659-47-3(3-(1-tert-butoxycarbonylazetidin-3-yl)cyclobutanecarboxylic acid)
- 3106-67-0(4-(aminooxy)butanoic acid hydrochloride)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
